

A Technical Guide to Fmoc-Val-Val-OMe: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: **Fmoc-Val-Val-OMe**

Cat. No.: **B15498930**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N- α -Fmoc-protected dipeptide methyl ester, **Fmoc-Val-Val-OMe**. It covers the essential physicochemical properties, a detailed experimental protocol for its synthesis via solid-phase peptide synthesis (SPPS), and its applications in scientific research and pharmaceutical development.

Core Properties of Fmoc-Val-Val-OMe

Fmoc-Val-Val-OMe is a synthetic dipeptide derivative. The N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it a key building block in modern peptide chemistry. The C-terminus is esterified as a methyl ester (-OMe). Quantitative data for the compound and its primary constituent, Fmoc-Val-OH, are summarized below.

Property	Value	Reference / Method
Compound Name	Fmoc-Val-Val-OMe	-
Molecular Formula	C ₂₆ H ₃₂ N ₂ O ₅	Calculation
Molecular Weight	452.55 g/mol	Calculation
Appearance	Expected to be a white solid	Inference
Solubility	Soluble in DMF, DMSO, NMP	Inference[1]
Storage Temperature	2-8°C, protected from moisture	[1][2]
Related Precursor	Fmoc-Val-OH	-
CAS Number	68858-20-8	[1][3]
Molecular Formula	C ₂₀ H ₂₁ NO ₄	[1][4]
Molecular Weight	339.39 g/mol	[1][3][4]
Melting Point	143-145 °C	[2]

Synthesis of Fmoc-Val-Val-OMe via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Fmoc-Val-Val-OMe** can be efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

This protocol outlines the synthesis of **Fmoc-Val-Val-OMe** on a 2-chlorotriyl chloride (2-CTC) resin, which is suitable for producing C-terminal methyl esters.

Materials and Reagents:

- 2-Chlorotriyl chloride (2-CTC) resin
- Fmoc-Val-OH[1]
- H-Val-OMe·HCl (Valine methyl ester hydrochloride)

- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- 20% (v/v) Piperidine in DMF
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole)
- Methanol (MeOH)
- Trifluoroacetic acid (TFA)

Procedure:

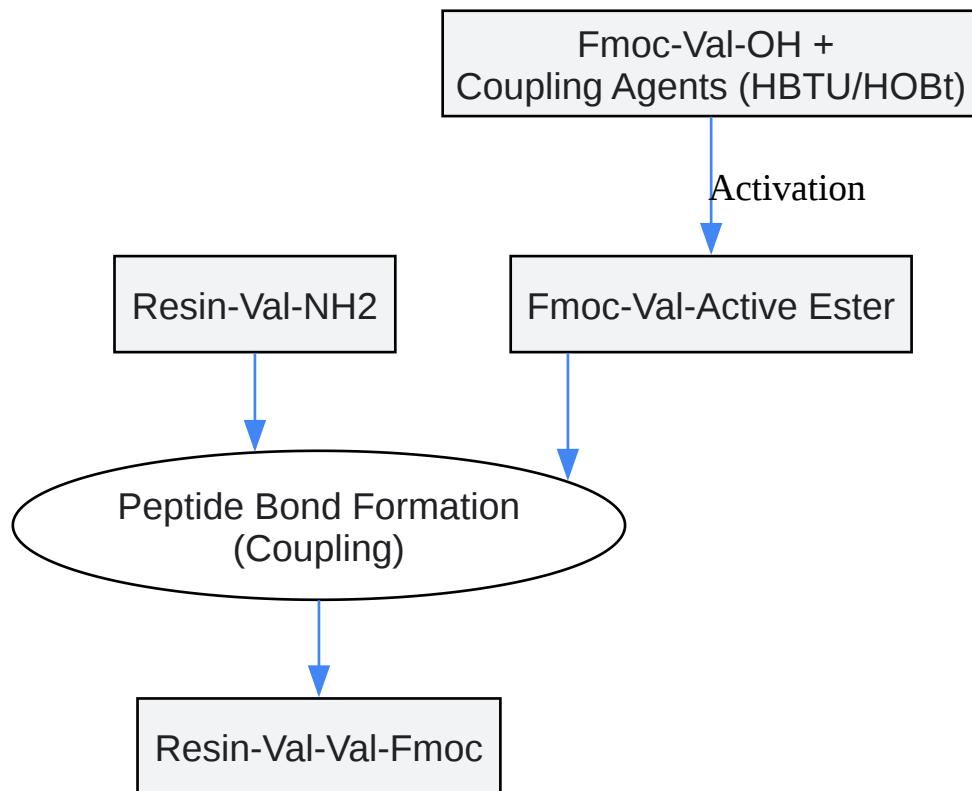
- Resin Preparation and First Amino Acid Loading:
 - Swell the 2-CTC resin in DCM for 30-60 minutes in a reaction vessel.
 - Drain the DCM.
 - Dissolve Fmoc-Val-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.
 - Add the solution to the resin and agitate for 2-4 hours.
 - To cap any remaining unreacted sites on the resin, add a small amount of methanol and agitate for 30 minutes.
 - Wash the resin sequentially with DCM and DMF to remove excess reagents.
- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.

- Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF to remove residual piperidine.
- Second Amino Acid Coupling:
 - In a separate vial, pre-activate the second amino acid by dissolving Fmoc-Val-OH (3 equivalents), HBTU (2.9 equivalents), and HOBr (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 2-3 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours.
 - Wash the resin thoroughly with DMF and DCM.
- Cleavage from Resin:
 - To cleave the dipeptide from the resin while forming the methyl ester, suspend the resin in a solution of 1-2% TFA in DCM. The mild acidic conditions of this cleavage cocktail cleave the peptide from the 2-CTC resin.
 - Alternatively, the peptide can be cleaved and then esterified in a separate step using methanol with a catalyst like thionyl chloride. However, direct cleavage from a highly acid-labile resin into a solution containing methanol can also facilitate esterification. For a more controlled process, cleavage is typically performed first.
 - A more direct method for methyl ester formation involves using a Wang or Rink Amide resin loaded with a special linker that releases the peptide as a methyl ester upon cleavage. However, the 2-CTC resin method followed by solution-phase esterification or direct cleavage into methanol is also common.
- Purification:
 - Following cleavage, the solvent is evaporated.

- The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams and Workflows

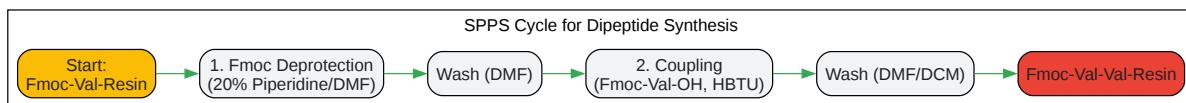
The following diagram illustrates the core chemical reactions involved in the coupling of the second valine residue during SPPS.



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Caption: Reaction scheme for the coupling step in Fmoc-SPPS.

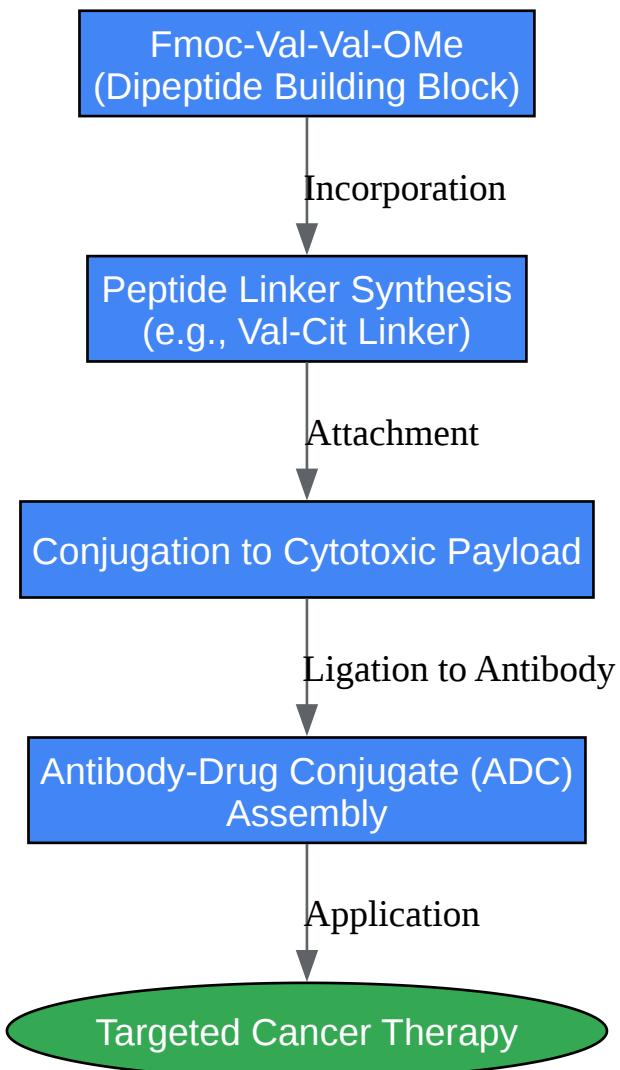
This diagram outlines the cyclical process of solid-phase peptide synthesis.



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Caption: Cyclical workflow for solid-phase peptide synthesis.

Fmoc-protected dipeptides are fundamental building blocks in constructing more complex molecules, such as peptide-based linkers used in Antibody-Drug Conjugates (ADCs).

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Caption: Role of dipeptides in the ADC development pipeline.

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